Bizelesin

Cytotoxicity IC50 Leukemia

Standard monoalkylating CPI analogs like Adozelesin produce only single-strand DNA lesions, confounding studies of interstrand cross-link (ICL) repair. Bizelesin (CAS 129655-21-6) is a bifunctional CPI that forms covalent DNA-DNA cross-links six base pairs apart, enabling robust dissection of ICL-specific responses. • Triggers p53/p21-dependent G2/M arrest and senescence-not apoptosis-providing a distinct phenotypic endpoint vs. monoalkylators. • >6.7 log10 cell kill in leukemia models; >1.0 log10 kill across multiple human xenograft histotypes. • Retains activity in cisplatin- and melphalan-resistant sublines; cross-resistant with doxorubicin-resistant lines, indicating utility in multidrug resistance profiling. Supplied with full analytical documentation for reproducible cross-linking research.

Molecular Formula C43H36Cl2N8O5
Molecular Weight 815.7 g/mol
CAS No. 129655-21-6
Cat. No. B1683896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBizelesin
CAS129655-21-6
SynonymsBenzo(1,2-b:4,3-b')dipyrrol-4-ol, 6,6'-(carbonylbis(imino-1H-indole-5,2-diylcarbonyl))bis(8-(chloromethyl)-3,6,7,8-tetrahydro-1-methyl-, (S-(R*,R*)))
bizelesin
U 77779
U-77,779
U-77779
U-78779
U78779
Molecular FormulaC43H36Cl2N8O5
Molecular Weight815.7 g/mol
Structural Identifiers
SMILESCC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O
InChIInChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1
InChIKeyFONKWHRXTPJODV-DNQXCXABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bizelesin: Bifunctional DNA Cross-Linker


Bizelesin (CAS 129655-21-6), also known as U-77779 or NSC-615291, is a synthetic cyclopropylpyrroloindole (CPI) antineoplastic antibiotic [1]. It is a bifunctional analog of the natural product CC-1065, designed to bind the minor groove of DNA and form covalent interstrand cross-links [2]. Unlike monoalkylating CPI analogs, Bizelesin possesses two chloromethyl moieties that are converted to cyclopropyl alkylating species, enabling it to create DNA-DNA cross-links six base pairs apart [3]. This bifunctional mechanism results in potent inhibition of DNA replication and RNA synthesis, ultimately triggering cell cycle arrest and senescence [4].

Mechanism
Bifunctional DNA minor groove cross-linker; forms interstrand cross-links six base pairs apart
Research Model
DNA damage response, cell cycle arrest, and senescence pathway studies
Comparator Context
Distinct from monoalkylating CPI analogs (e.g., Adozelesin); cross-linking capability shapes endpoint interpretation

Bizelesin: Why It Cannot Be Substituted


Generic substitution fails for Bizelesin because its bifunctional DNA cross-linking mechanism is fundamentally distinct from monoalkylating CPI analogs like Adozelesin [1]. While Adozelesin produces single-strand DNA lesions, Bizelesin induces both single-strand lesions and double-strand DNA cross-links, leading to different DNA damage response pathways [2]. This mechanistic divergence is critical for research applications where the specific cellular response to interstrand cross-links—such as enhanced p53/p21 induction and G2/M arrest resulting in senescence rather than apoptosis—is the variable of interest [3]. Furthermore, Bizelesin exhibits increased sequence selectivity compared to monoalkylating compounds, reacting only at sites with two suitably positioned alkylation sites, which alters its genomic targeting profile [4]. Therefore, substituting Bizelesin with a monoalkylating analog would fundamentally change the experimental outcome and invalidate comparative studies.

Monoalkylating analogs (e.g., Adozelesin) produce single-strand lesions, not interstrand cross-links; DNA damage response may shift.
Bifunctional cross-links induce G2/M arrest and senescence via p53/p21; monoalkylators may primarily trigger apoptosis, altering endpoint interpretation.
Sequence selectivity depends on dual-site positioning; substitution changes genomic targeting profile and may not recapitulate cross-link-specific effects.

Bizelesin: Comparative Efficacy and Pharmacokinetics


Superior Cytotoxicity vs. Adozelesin and CC-1065

Bizelesin demonstrates significantly greater in vitro cytotoxicity than its closest analog, Adozelesin, and the parent compound, CC-1065 [1]. After 48-hour incubation with L1210 murine leukemia cells, the 50% growth-inhibitory concentration (IC50) of Bizelesin was 2.3 pM, compared to 3.4 pM for Adozelesin and 88.1 pM for CC-1065 [1].

Cytotoxicity (L1210)
Head-to-head
2.3 pM
Reported cell-model response context
48 h exposure; Adozelesin 3.4 pM, CC-1065 88.1 pM
Cytotoxicity IC50 Leukemia Drug Potency

In Vivo Antitumor Activity in Murine Models

Bizelesin exhibits exceptional in vivo antitumor activity against a broad spectrum of murine and human tumor models [1]. Systemic administration produced >6.7 log10 cell kill against intraperitoneally implanted P388 and L1210 leukemias, and resulted in 80% tumor-free survivors against subcutaneously implanted L1210 [1]. In human tumor xenograft models, >1.0 log10 cell kill was observed at low microgram/kg doses in models including CAKI-1 renal, LX-1 lung, HT-29 colon, LOX IMVI and UACC-62 melanomas, and MX-1 mammary [1].

In Vivo Model Response
Reported
>6.7 log10 kill; 80% tumor-free
Reported in vivo model-response context
P388/L1210 murine models; systemic administration
In Vivo Efficacy Xenograft Leukemia Antitumor Activity

DNA Cross-Linking Efficiency

Bizelesin is exceptionally efficient at cross-linking DNA compared to many other minor groove cross-linking compounds [1]. Studies using restriction enzyme fragments reveal a higher than expected proportion of cross-linked adducts relative to monoalkylated adducts, indicating a strong thermodynamic preference for the cross-linked state [1]. This efficiency is further evidenced by its ability to form cross-links spanning six base pairs, with a GC tolerance at crosslinking sites that is twice as high as at monoalkylation sites [1].

Cross-Linking Efficiency
Class-level
High cross-linked:monoalkylated ratio
Reported cross-linking efficiency context
Restriction fragment analysis; ratio higher than expected
DNA Cross-Linking Minor Groove Binder Mechanism of Action Sequence Specificity

Reduced Schedule Dependence vs. Carzelesin

In a human tumor colony-forming assay (HTCFA), Bizelesin exhibits reduced schedule dependence compared to the CPI analog Carzelesin [1]. At the highest concentration tested, the overall response rate for Carzelesin was significantly higher on a continuous schedule (71%) than on a 1-hour schedule (46%) (p < 0.01) [1]. In contrast, the overall response rates for Bizelesin were similar on both schedules (1-hour: 49%; continuous: 44%), indicating that Bizelesin's antitumor activity is less influenced by the duration of exposure [1].

Schedule Dependence
Head-to-head
49% (1-h) vs. 44% (continuous)
Reported schedule-response context
Carzelesin: 46% vs. 71% (p
Clinical Pharmacokinetics
Trial context
t½ 140 min; dose-proportional AUC
Supports exposure-model interpretation
Phase I context; MTD 0.8 µg/m²; DLT neutropenia
Sequence Selectivity
Class-level
Dual-site requirement limits targets
Reported sequence selectivity context
Compared to monoalkylating Adozelesin
Schedule Dependence Pharmacodynamics Drug Development Colony-Forming Assay

Clinical Pharmacokinetics

A Phase I clinical trial in patients with advanced solid tumors established the human pharmacokinetic profile of Bizelesin [1]. The area under the concentration-time curve (AUC) increased in proportion to the administered dose, and clearance remained constant across the studied dose range (0.1 to 1 μg/m²) [1]. The terminal elimination half-life was 140 minutes at the recommended Phase II dose of 0.8 μg/m² [1].

Clinical Pharmacokinetics
Trial context
t½ 140 min; dose-proportional AUC
Supports exposure-model interpretation
Phase I context; MTD 0.8 µg/m²; DLT neutropenia
Pharmacokinetics Clinical Trial Phase I Drug Development

Sequence Selectivity vs. Adozelesin

Bifunctional Bizelesin exhibits increased sequence selectivity compared to the monoalkylating analog Adozelesin [1]. Monoalkylating compounds like Adozelesin react at more than one site, whereas Bizelesin reacts only at sites where there are two suitably positioned alkylation sites [1]. This enhanced selectivity arises from the requirement for two adjacent alkylation targets to form a cross-link, reducing off-target DNA interactions.

Sequence Selectivity
Class-level
Dual-site requirement limits targets
Reported sequence selectivity context
Compared to monoalkylating Adozelesin
Sequence Selectivity DNA Binding Minor Groove Binder Adozelesin

Bizelesin: Research and Industrial Applications


Positive Control for DNA Cross-Linking Studies

Given its exceptional efficiency in forming DNA interstrand cross-links [1], Bizelesin is an ideal positive control for experiments designed to investigate cellular responses to cross-linked DNA. Its well-characterized mechanism, involving cross-links six base pairs apart, provides a robust and reproducible model system for studying DNA repair pathways such as nucleotide excision repair and homologous recombination.

Validation of Novel DNA-Damaging Agents

The robust in vivo antitumor activity of Bizelesin, demonstrated by >6.7 log10 cell kill in leukemia models and >1.0 log10 cell kill in diverse human xenografts [2], makes it a valuable reference standard for benchmarking the efficacy of novel DNA-damaging agents. Its broad-spectrum activity allows for comparative assessments across multiple tumor histotypes.

Bifunctional Alkylation in Drug Resistance

Because Bizelesin's bifunctional cross-linking mechanism distinguishes it from monoalkylating analogs like Adozelesin [3], it serves as a critical tool for dissecting the specific contributions of interstrand cross-links to drug resistance. Studies have shown complete cross-resistance between Bizelesin and a doxorubicin-resistant subline, suggesting it may be a substrate for efflux pumps [4], while retaining activity against sublines resistant to cisplatin and melphalan. This unique resistance profile can be exploited to study mechanisms of multidrug resistance.

Application
Selection Property
Validation Focus
DNA cross-link response studies
Cross-linking efficiency context
DNA repair pathway endpoint review
DNA-damaging agent comparator studies
In vivo model-response context
Model endpoint benchmarking
Drug resistance mechanism studies
Bifunctional cross-link resistance profile
Efflux pump and repair pathway context

Technical Documentation Hub

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33 linked technical documents
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